2,2',4,5'-Tetrabromodiphenyl ether

Catalog No.
S648796
CAS No.
243982-82-3
M.F
C12H6Br4O
M. Wt
485.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',4,5'-Tetrabromodiphenyl ether

CAS Number

243982-82-3

Product Name

2,2',4,5'-Tetrabromodiphenyl ether

IUPAC Name

1,4-dibromo-2-(2,4-dibromophenoxy)benzene

Molecular Formula

C12H6Br4O

Molecular Weight

485.79 g/mol

InChI

InChI=1S/C12H6Br4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H

InChI Key

QWVDUBDYUPHNHY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=CC(=C2)Br)Br

Synonyms

2,2',4,5'-tetrabromodiphenyl ether, BDE 49

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=CC(=C2)Br)Br

Factual information available through various scientific databases such as PubChem [] and the Environmental Protection Agency (EPA) [] indicates that 2,2',4,5'-Tetrabromodiphenyl ether does not have any established scientific research applications.

II. Reasons for Lack of Research Applications

There are two main reasons why 2,2',4,5'-Tetrabromodiphenyl ether might not be used in scientific research:

  • Limited Commercial Availability: Information suggests this specific isomer of tetrabromodiphenyl ether is not commercially available, making it difficult to obtain for research purposes.
  • Similar Compounds with Established Research Uses: Other forms of tetrabromodiphenyl ether, such as 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47), are more readily available and have been studied for their potential health and environmental impacts []. These similar compounds may serve as better alternatives for researchers.

2,2',4,5'-Tetrabromodiphenyl ether is an organobromine compound classified under polybrominated diphenyl ethers. Its chemical formula is C12H6Br4OC_{12}H_6Br_4O and it has a molecular weight of approximately 485.79 g/mol. This compound is characterized by the presence of four bromine atoms attached to two phenyl rings, making it a highly brominated aromatic ether. It is primarily used as a flame retardant in various materials, including plastics and textiles, due to its ability to inhibit combustion processes .

BDE-49 shares the safety concerns associated with PBDEs:

  • Toxicity: Studies suggest potential for endocrine disruption, neurodevelopmental effects, and thyroid hormone interference.
  • Bioaccumulation: BDE-49 can accumulate in fatty tissues of organisms due to its lipophilic nature, potentially leading to adverse effects through biomagnification in food chains.
  • Environmental Persistence: BDE-49's persistence in the environment raises concerns about long-term exposure and ecological risks.
Typical of aromatic compounds. These include:

  • Electrophilic Substitution: The bromine atoms can be replaced by other electrophiles under specific conditions.
  • Dehalogenation: The compound can lose bromine atoms when subjected to reducing agents or high temperatures, leading to the formation of less brominated diphenyl ethers.
  • Hydrolysis: In the presence of strong acids or bases, it can react with water to yield phenolic compounds and brominated byproducts.

These reactions are significant as they influence the environmental persistence and degradation pathways of the compound .

The synthesis of 2,2',4,5'-tetrabromodiphenyl ether typically involves:

  • Bromination of Diphenyl Ether: This can be achieved through electrophilic bromination using bromine or brominating agents in a suitable solvent.
  • Controlled Reaction Conditions: The reaction conditions (temperature, time, and concentration of reagents) must be carefully controlled to achieve the desired degree of bromination while minimizing byproducts.

Alternative methods may include the use of transition metal catalysts to facilitate selective bromination reactions .

2,2',4,5'-Tetrabromodiphenyl ether is primarily used as a flame retardant in various applications:

  • Textiles: Incorporated into fabrics to reduce flammability.
  • Plastics: Used in electronics and construction materials for fire safety.
  • Foam Products: Added to polyurethane foams for enhanced fire resistance.

Its effectiveness as a flame retardant makes it valuable in industries where fire safety is paramount .

Research on interaction studies involving 2,2',4,5'-tetrabromodiphenyl ether has focused on its:

  • Environmental Persistence: The compound tends to accumulate in the environment due to its stability and resistance to degradation.
  • Bioaccumulation Potential: Studies indicate that it can bioaccumulate in aquatic organisms, raising concerns about ecological impacts and food chain transfer.
  • Human Exposure Risks: Investigations into human exposure pathways highlight potential risks associated with indoor environments where flame-retarded materials are prevalent .

Several compounds share structural similarities with 2,2',4,5'-tetrabromodiphenyl ether. Here are some notable examples:

Compound NameChemical FormulaNumber of Bromine AtomsUnique Characteristics
2,2',4,4'-Tetrabromodiphenyl EtherC12H6Br4OC_{12}H_6Br_4O4Commonly used as a flame retardant
2,2',4,5,5'-Pentabromodiphenyl EtherC12H5Br5OC_{12}H_5Br_5O5Higher bromination level increases efficacy
2,3',4,4',5-Pentabromodiphenyl EtherC12H6Br5OC_{12}H_6Br_5O5Different substitution pattern affects properties
Decabromodiphenyl EtherC12Br10C_{12}Br_{10}10Highly brominated; used in more rigorous fire safety applications

The uniqueness of 2,2',4,5'-tetrabromodiphenyl ether lies in its specific arrangement of bromine substituents which influences both its chemical reactivity and biological activity compared to other polybrominated diphenyl ethers .

XLogP3

6.2

UNII

D24364111Z

Wikipedia

2,2',4,5'-tetrabromodiphenyl ether

Dates

Modify: 2023-08-15

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